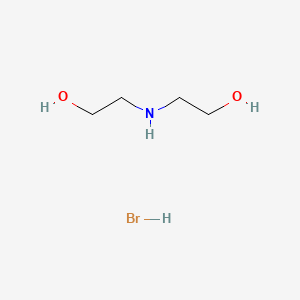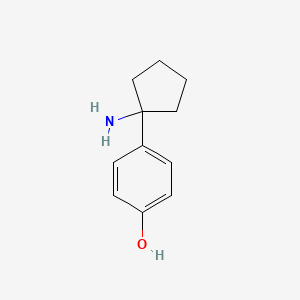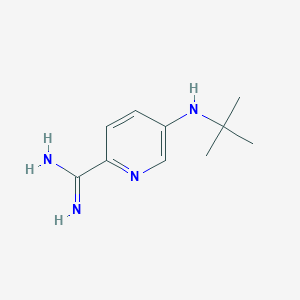
2,2'-Iminobisethanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine hydrobromide is a chemical compound derived from diethanolamine, which is an organic compound with the formula (HOCH2CH2)2NH. Diethanolamine hydrobromide is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethanolamine hydrobromide can be synthesized through the reaction of diethanolamine with hydrobromic acid. The reaction typically involves mixing diethanolamine with an aqueous solution of hydrobromic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, diethanolamine is produced by the reaction of ethylene oxide with aqueous ammonia. This reaction is a typical consecutive reaction with three steps:
- Ethylene oxide reacts with ammonia to form monoethanolamine.
- Monoethanolamine reacts with ethylene oxide to form diethanolamine.
- Diethanolamine reacts with ethylene oxide to form triethanolamine.
The selective production of diethanolamine can be achieved using a ZSM-5 zeolite catalyst modified with rare earth elements, which helps in recognizing the difference at the molecular level between diethanolamine and triethanolamine .
Analyse Chemischer Reaktionen
Types of Reactions
Diethanolamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine oxide.
Reduction: Reduction reactions can convert diethanolamine derivatives into simpler amines.
Substitution: Diethanolamine can undergo substitution reactions to form various derivatives, such as amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with diethanolamine hydrobromide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions include:
Amides: Formed through the reaction of diethanolamine with acyl chlorides.
Esters: Formed through the reaction of diethanolamine with alkyl halides.
Oxides: Formed through the oxidation of diethanolamine.
Wissenschaftliche Forschungsanwendungen
Diethanolamine hydrobromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of diethanolamine hydrobromide involves its interaction with molecular targets and pathways. For example, diethanolamine-containing lipid A mimics can modulate Toll-like receptor 4-mediated signaling pathways, leading to immune stimulatory activity . The compound’s effects are mediated through its interaction with specific receptors and enzymes, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Diethanolamine hydrobromide can be compared with other similar compounds, such as:
Monoethanolamine: A simpler amine with one hydroxyl group, used in similar applications but with different chemical properties.
Triethanolamine: A more complex amine with three hydroxyl groups, used as a surfactant and emulsifier.
Ethanolamine: A basic amine with one hydroxyl group, widely used in biological and industrial applications.
Diethanolamine hydrobromide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
28129-21-7 |
|---|---|
Molekularformel |
C4H12BrNO2 |
Molekulargewicht |
186.05 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;hydrobromide |
InChI |
InChI=1S/C4H11NO2.BrH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |
InChI-Schlüssel |
HZOPTYGSWRGRBS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)

![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)




![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)

![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
